Stachyspinoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stachyspinoside is a natural product found in Stachys bombycina and Stachys spinosa with data available.

科学的研究の応用

Chemical Composition and Isolation

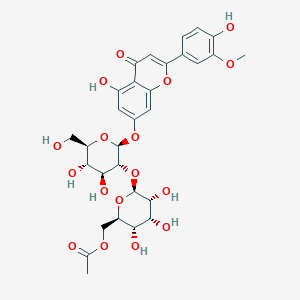

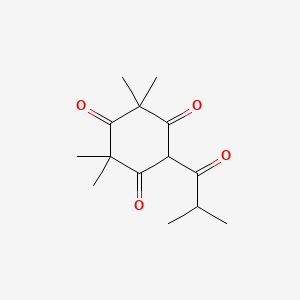

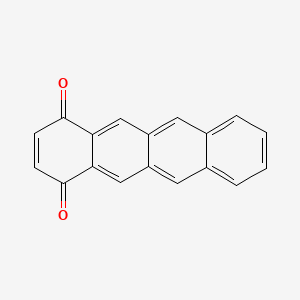

Stachyspinoside, a flavonoid glycoside, was identified in Stachys spinosa along with other compounds such as iridoids (7-O-acetyl-8-epi-loganic acid, ajugol, and harpagide). The structures of these compounds were established through mass spectrometry and nuclear magnetic resonance experiments (Kotsos et al., 2001).

Phytochemical Content and Antioxidant Activities

A study on Stachys marrubiifolia Viv. and Lamium flexuosum Ten., closely related to Stachys spinosa, highlighted the significance of solvent influence on phytochemical content and antioxidant activities. It demonstrated the richness of mineral elements and diverse antioxidant capacities depending on species, fractions, and testing methods (Bouasla et al., 2020).

Pharmacognostic Standardization

Pharmacognostic standardization of Desmostachya bipinnata, a plant from the same family as Stachys spinosa, involves examining different plant parts microscopically and determining various pharmacognostic parameters. This process aids in identifying and characterizing the plant for potential medicinal use (Singh et al., 2014).

Cytotoxic, Antioxidant, and Antimicrobial Activities

Stachys plants have been investigated for their cytotoxic, antioxidant, and antimicrobial activities. These studies contribute to drug discovery from natural sources. Different extracts of Stachys species have shown varying degrees of effectiveness in these areas, highlighting their potential as valuable sources of natural compounds (Jassbi et al., 2014).

Anti-inflammatory Properties

The hydroalcoholic extract from Stachys inflata has shown potent anti-inflammatory activities in rat models. This supports its traditional use in treating inflammatory disorders and contributes to understanding its potential therapeutic applications (Maleki et al., 2001).

Phenylethanoid Glycosides Isolation

From Stachys officinalis, another species in the Stachys genus, phenylethanoid glycosides were isolated, providing insight into the chemical diversity and potential pharmacological activities of compounds in Stachys species (Miyase et al., 1996).

Hepatoprotective and Nephroprotective Effects

Studies on Stachys pilifera have shown hepatoprotective and nephroprotective effects, indicating its potential for treating liver and kidney disorders (Panahi kokhdan et al., 2017).

Antioxidant and DNA Damage Protection

Investigations into Desmostachya bipinnata, a relative of Stachys species, have shown significant antioxidant activity and DNA damage protection, suggesting its potential in preventing oxidative stress-related diseases (Golla & Bhimathati, 2014).

Essential Oil Analysis and Antimicrobial Activity

Research on the essential oil composition of Stachys species has revealed their potential antimicrobial activities, offering insights into their use in treating infections (Skaltsa et al., 2003).

Longevity Effects in Model Organisms

Stachys lavandulifolia has been studied for its effects on the longevity of Drosophila melanogaster, a model organism, providing insights into potential health benefits and aging-related properties (Altun et al., 2010).

特性

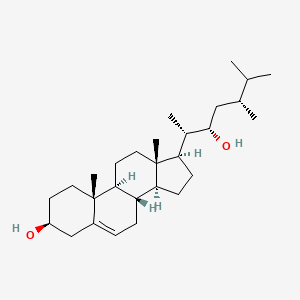

分子式 |

C30H34O17 |

|---|---|

分子量 |

666.6 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C30H34O17/c1-11(32)42-10-21-24(37)25(38)27(40)29(46-21)47-28-26(39)23(36)20(9-31)45-30(28)43-13-6-15(34)22-16(35)8-17(44-19(22)7-13)12-3-4-14(33)18(5-12)41-2/h3-8,20-21,23-31,33-34,36-40H,9-10H2,1-2H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-/m1/s1 |

InChIキー |

XEOMCDDFSGTWFB-BGTXGAQMSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

同義語 |

stachyspinoside |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)

![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)